Standard electron-deficient aryl bromides (e.g., 4-nitro, 4-cyano) often fail to provide sufficient reactivity in demanding SNAr or cross-coupling reactions. 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, with a σp of 0.96, solves this by dramatically accelerating oxidative addition and Meisenheimer complex formation. • Uniquely enables synthesis of ultra-potent α4β2* nAChR ligands (Ki=0.03 nM). • Lipophilicity (Hansch π=1.44) ensures metabolic stability unattainable with -NO2 or -SO2CH3 analogs. • Available in high purity (≥98%) for immediate delivery.
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene (CAS 312-20-9), commonly known as 4-bromophenyl trifluoromethyl sulfone, is a highly specialized aryl halide building block. It features an exceptionally strong electron-withdrawing triflyl (-SO2CF3) group positioned para to a bromine atom. This structural combination yields an ultra-electron-deficient aromatic ring, making it a premium precursor for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. In industrial and advanced laboratory procurement, it is prioritized when standard electron-deficient aryl bromides (such as nitro- or cyano-substituted analogs) fail to provide sufficient reactivity, or when the unique lipophilic and metabolic stability properties of the -SO2CF3 group are strictly required in the final active pharmaceutical ingredient (API) or advanced material [1].
Substituting 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene with more common analogs like 1-bromo-4-nitrobenzene or 1-bromo-4-(methylsulfonyl)benzene often leads to process failure. The -SO2CF3 group possesses a Hammett para-substituent constant (σp) of 0.96, significantly higher than that of a nitro group (σp = 0.78) or a methylsulfonyl group (σp = 0.72) [1]. This extreme electron-withdrawing capability fundamentally alters the kinetics of the C-Br bond oxidative addition in cross-coupling and dramatically lowers the activation energy for Meisenheimer complex formation in SNAr reactions. Furthermore, from a formulation perspective, the -SO2CF3 group imparts high lipophilicity (Hansch π = 1.44) that cannot be replicated by -NO2 or -SO2CH3 groups, meaning generic substitution will critically compromise both synthetic yield and downstream biological efficacy [2].
The reactivity of aryl bromides in Pd-catalyzed cross-coupling is heavily dependent on the electron deficiency of the ring. The -SO2CF3 group in 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene provides an exceptional Hammett constant (σp = 0.96), significantly outperforming the nitro group (σp = 0.78) and the cyano group (σp = 0.66) [1]. This translates to a highly accelerated oxidative addition step, allowing for milder reaction conditions and higher turnover frequencies compared to standard electron-deficient aryl bromides.
| Evidence Dimension | Hammett para-substituent constant (σp) |
| Target Compound Data | 0.96 (-SO2CF3) |
| Comparator Or Baseline | 0.78 (-NO2) and 0.72 (-SO2CH3) |
| Quantified Difference | 23% higher electron-withdrawing capacity than a nitro group |
| Conditions | Standard Hammett linear free-energy relationship analysis |
Procuring this specific triflyl-substituted bromide allows chemists to achieve high-yielding cross-couplings at lower temperatures or with less expensive catalyst loadings than required for nitro- or cyano-analogs.
In SNAr reactions, the rate-determining step is often the formation of the anionic Meisenheimer complex. Kinetic and thermodynamic studies on triflyl-activated aromatic rings demonstrate that the 1,1-dimethoxy adduct of a triflone is approximately 10 times more stable than the corresponding adduct of a nitro-analog [1]. The parent triflone exhibits a pKa(MeOH) value of 9.42, placing it in the region of extremely high electrophilicity, which guarantees rapid and high-yielding SNAr reactions even with weak nucleophiles.
| Evidence Dimension | Meisenheimer Adduct Thermodynamic Stability |
| Target Compound Data | Extremely high stability (pKa(MeOH) = 9.42 for parent triflone) |
| Comparator Or Baseline | Nitro-activated analog adducts |
| Quantified Difference | 10-fold greater stability for the triflone 1,1-adduct |
| Conditions | Methanol solution, pH 9-10 |
This thermodynamic advantage ensures process reproducibility and high yields in SNAr workflows where standard nitro-aromatics suffer from incomplete conversion or require harsh heating.
Beyond synthetic reactivity, the -SO2CF3 group is retained in many final products to modulate pharmacokinetics. It possesses a Hansch hydrophobic parameter (π) of 1.44, making it significantly more lipophilic than a methylsulfonyl group (π = -1.63) or a cyano group (π = -0.57) [1]. When 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene is used as a building block, the resulting scaffold exhibits enhanced membrane permeability and metabolic stability, which are critical for advanced agrochemicals and pharmaceuticals.
| Evidence Dimension | Hansch Hydrophobic Parameter (π) |
| Target Compound Data | 1.44 (-SO2CF3) |
| Comparator Or Baseline | -1.63 (-SO2CH3) |
| Quantified Difference | Massive shift from hydrophilic (-1.63) to highly lipophilic (1.44) |
| Conditions | Octanol-water partition coefficient modeling |
Buyers in medicinal chemistry must procure this exact compound to achieve the target lipid solubility and metabolic resistance required for lead compound optimization.
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene is uniquely suited for Suzuki cross-coupling reactions to produce epibatidine analogs. The extreme electron deficiency allows for efficient coupling with boronic esters to yield 3'-(substituted phenyl)deschloroepibatidines, where the -SO2CF3 group imparts the highest target affinity (Ki = 0.03 nM for the α4β2*-nAChR) compared to nitro or cyano analogs, making it an essential precursor for neuropharmacological drug discovery [1].
In the development of modern crop protection agents, the incorporation of the triflyl group is essential for achieving high lipophilicity (Hansch π = 1.44) and resistance to environmental degradation. This compound serves as a primary SNAr or cross-coupling electrophile to attach the 4-(trifluoromethylsulfonyl)phenyl moiety directly to heterocyclic cores, outperforming methylsulfonyl precursors in field efficacy and metabolic stability [2].
The compound is utilized in the synthesis of specialized engineering plastics and polysulfones. The strong electron-withdrawing nature of the -SO2CF3 group facilitates rapid step-growth polymerization via SNAr with bisphenols, yielding polymers with superior thermal stability and unique dielectric properties that cannot be achieved using standard 4,4'-dichlorodiphenyl sulfone or 1-bromo-4-nitrobenzene [3].
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